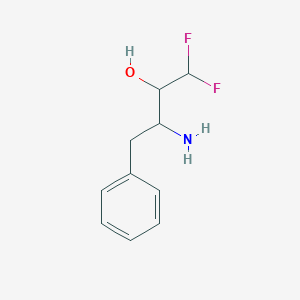

3-Amino-1,1-difluoro-4-phenylbutan-2-ol

描述

属性

IUPAC Name |

3-amino-1,1-difluoro-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEMBSJXQINEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Bromodifluoropropan-2-one Intermediate

One common approach involves preparing a brominated difluoropropanone intermediate such as 1-Bromo-1,1-difluoropropan-2-one , which can be further elaborated to the target compound.

Synthesis of 1-Bromo-1,1-difluoropropan-2-one : Bromination of 1,1-difluoropropan-2-one using bromine in trifluoroacetic acid solvent under controlled low temperature yields the brominated intermediate with about 76% yield.

Subsequent nucleophilic substitution : The bromine atom is displaced by amines (e.g., ammonia or primary amines) to introduce the amino group, forming the amino-difluoropropanone derivative.

Reduction step : The ketone group is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding the 3-amino-1,1-difluoro-4-phenylbutan-2-ol framework.

Table 1: Key Reaction Conditions for Bromodifluoropropan-2-one Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br₂, trifluoroacetic acid, low temperature | 76 | Controlled to avoid side reactions |

| Nucleophilic substitution | Primary amine or NH₃, polar aprotic solvent | Variable | Substitution of Br by NH₂ group |

| Reduction | LiAlH₄ or NaBH₄ in anhydrous ether | High | Converts ketone to alcohol |

Photoredox Catalysis Approach for Difluoroalkylation

Recent advances have demonstrated the use of photoredox catalysis for direct difluoromethylation and hydroxylation of styrene derivatives, which can be adapted to synthesize difluorinated amino alcohols.

Using photocatalysts such as Ir(ppy)₃ or 4DPAIPN under violet LED irradiation (λ ~427 nm), difluorinated ketones are formed from styrene precursors and difluorinated radical precursors.

Subsequent reduction with sodium borohydride converts these ketones into the corresponding alcohols.

Amination can be introduced either by using amine-containing radical precursors or via post-synthetic modification.

This method offers mild conditions and good functional group tolerance, with yields around 60-65% for analogous difluoromethylene compounds.

Table 2: Photoredox Reaction Parameters

| Parameter | Details |

|---|---|

| Photocatalyst | 4DPAIPN (2 mol%) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Light Source | Violet LED (427 nm) |

| Reaction Time | 90 min to 16 hours |

| Temperature | ~25 °C (ambient) |

| Yield | 60-65% for difluorinated ketones |

Synthesis via Difluorostyrene Intermediates

The preparation of gem-difluorostyrenes followed by functional group transformations is another route:

Difluorostyrene derivatives are synthesized by reacting aldehydes with potassium bromodifluoroacetate, triphenylphosphine, and tetrabutylammonium bromide in dry DMF under controlled heating.

These difluorostyrenes can undergo nucleophilic addition or radical reactions to install amino and hydroxyl groups.

Workup involves extraction and chromatographic purification to isolate the desired difluoroalkylated alcohols.

This method provides high yields (up to 85%) for difluorostyrene intermediates, which are versatile for further elaboration.

Table 3: Difluorostyrene Synthesis Highlights

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Difluorostyrene formation | Potassium bromodifluoroacetate, aldehyde, PPh₃, Bu₄NBr, DMF, 40-70 °C | 85 | Controlled gas evolution rate |

| Purification | Extraction, silica gel chromatography | - | Ensures purity for next steps |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Bromodifluoropropan-2-one route | Well-established, straightforward nucleophilic substitution | Requires handling bromine, multiple steps | 70-80% (intermediates) |

| Photoredox catalysis | Mild conditions, environmentally friendly, selective | Requires specialized light source and photocatalyst | 60-65% (ketone intermediates) |

| Difluorostyrene intermediates | High yield of intermediates, versatile for modifications | Multi-step synthesis, careful temperature control | Up to 85% for intermediates |

Research Findings and Notes

The bromination step in the first method must be carefully controlled to avoid overbromination or side reactions, with trifluoroacetic acid serving as an effective solvent to moderate reactivity.

Photoredox catalysis enables the generation of difluoromethylene radicals that add across styrene derivatives, a process confirmed by Stern–Volmer luminescence quenching studies, indicating the formation of oxygen-centered radicals critical for the reaction pathway.

The difluorostyrene synthesis requires precise temperature control to maintain a steady gas evolution rate, which is crucial for the reaction's success and reproducibility.

Reduction of ketone intermediates to alcohols is typically achieved with sodium borohydride or lithium aluminum hydride, with the choice depending on substrate sensitivity.

Amination can be introduced either via nucleophilic substitution of halogenated intermediates or through radical amination strategies in photoredox systems.

The preparation of This compound involves sophisticated synthetic routes focusing on the controlled introduction of difluoromethylene, amino, and hydroxyl groups. The most prominent methods include:

- Bromination of difluoropropan-2-one followed by nucleophilic substitution and reduction.

- Photoredox catalysis enabling radical difluoromethylation of styrene derivatives and subsequent reductions.

- Synthesis via difluorostyrene intermediates with subsequent functional group transformations.

Each method offers unique advantages and challenges, with yields ranging from moderate to high depending on the step and conditions. The choice of method depends on available equipment, desired scale, and substrate sensitivity.

化学反应分析

Types of Reactions

3-Amino-1,1-difluoro-4-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.

科学研究应用

3-Amino-1,1-difluoro-4-phenylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules. The difluoro group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

相似化合物的比较

3-Amino-1-fluoro-4-phenyl-butan-2-ol (CAS 105608-78-4)

- Structural Differences: This analog has a single fluorine at position 1 instead of two, with the molecular formula C₁₀H₁₄FNO and a molar mass of 183.22 g/mol .

- The mono-fluoro analog’s reduced steric hindrance may improve synthetic accessibility but decrease metabolic resistance.

- Synthetic Challenges: Fluorination reactions (e.g., using DAST, as in ) for mono-fluoro compounds typically achieve moderate yields (e.g., 40% in Preparation 105), but difluoro synthesis may require harsher conditions or multiple steps.

4-Fluoro-1-butanol (CAS 372-93-0)

- Structural Contrast: A simpler fluorinated alcohol (C₄H₉FO) lacking the amino and phenyl groups.

- Hazard Profile: Classified under GHS-US for health hazards, including irritation and organ toxicity.

N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine

- Functional Group Variance : This compound (synthesized in ) shares fluorination but includes a tertiary amine and methyl group.

- Synthetic Parallels : Both compounds likely employ DAST for fluorination, but steric bulk in the target compound (phenyl group) may lower yields compared to the 40% reported for Preparation 105.

Key Comparative Data

Research Findings and Implications

- Synthetic Accessibility : Difluoro compounds often require optimized fluorination protocols. For example, DAST-mediated reactions () may need temperature or stoichiometric adjustments to accommodate steric hindrance from the phenyl group.

- Safety: The difluoro compound’s hazards remain unquantified, but analogs like 4-Fluoro-1-butanol highlight risks associated with fluorinated alcohols, warranting rigorous handling protocols.

生物活性

3-Amino-1,1-difluoro-4-phenylbutan-2-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both amino and difluoro groups, along with a hydroxyl group, contributes to its diverse reactivity and interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Key Functional Groups

- Amino Group (-NH2) : Contributes to the compound's ability to form hydrogen bonds and participate in various biochemical interactions.

- Hydroxyl Group (-OH) : Enhances solubility and reactivity, making it a potential candidate for enzyme inhibition.

- Difluoro Group (CF2) : Influences lipophilicity and metabolic stability, which can affect the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoro group enhances the compound's binding affinity to lipid membranes, while the amino and hydroxyl groups facilitate hydrogen bonding with active sites on proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance:

- Dipeptidyl Peptidase-IV (DPP-IV) : Similar compounds have shown promise in inhibiting DPP-IV, which is crucial in glucose metabolism and diabetes management .

Antimicrobial Properties

In vitro assays have demonstrated potential antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes due to its lipophilic nature.

Neuroprotective Effects

Studies exploring the neuroprotective properties of related compounds suggest that this compound could modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | Demonstrated significant inhibition of DPP-IV activity in vitro. |

| Study B | Assess antimicrobial properties | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Investigate neuroprotective effects | Indicated reduction in neuroinflammatory markers in cellular models exposed to oxidative stress. |

Research Applications

The unique properties of this compound make it a valuable compound for various research applications:

- Pharmaceutical Development : As a potential lead compound for drug development targeting metabolic disorders and infections.

- Chemical Synthesis : Used as a building block in organic synthesis due to its reactivity.

- Biological Research : Investigated for its role in cellular signaling pathways and enzyme regulation.

常见问题

Basic: What are the primary synthetic routes for 3-Amino-1,1-difluoro-4-phenylbutan-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via two main routes:

- Nitro Group Reduction : Reduction of a nitro precursor (e.g., 3-(4-fluorophenyl)-2-nitropropene) using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C. This method yields ~70–80% but requires careful pH control to avoid side reactions .

- Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) in methanol. This method achieves higher yields (~85–90%) but demands strict inert gas conditions to prevent catalyst deactivation .

Key Variables : Temperature, solvent polarity, and catalyst loading significantly impact enantiomeric purity and yield. For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis .

Advanced: How can computational methods optimize the enantioselective synthesis of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations can model transition states to predict stereochemical outcomes. For example:

- Chiral Catalyst Screening : Molecular docking studies with chiral ligands (e.g., BINAP) identify optimal steric and electronic configurations for asymmetric hydrogenation .

- Reaction Pathway Analysis : Transition state calculations reveal energy barriers for competing pathways, guiding solvent selection (e.g., THF vs. methanol) to favor the desired diastereomer .

Validation : Correlate computational predictions with HPLC data (Chiralcel OD-H column, hexane:isopropanol eluent) to validate enantiomeric excess (ee) ≥95% .

Basic: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The fluorine atoms deshield adjacent protons, causing distinct splitting patterns. For example, the -CF₂ group splits the adjacent -CH(OH)- proton into a doublet of doublets (δ 4.1–4.3 ppm) .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 217.0875 (C₁₀H₁₂F₂NO⁺) and fragment ions (e.g., loss of H₂O at m/z 199.0769) .

- HPLC Purity Analysis : Use a C18 column with acetonitrile:water (70:30) to assess purity (>98%). Contaminants (e.g., unreacted nitro precursor) elute earlier due to lower polarity .

Advanced: How do conflicting crystallography and NMR data for this compound arise, and how are they resolved?

Methodological Answer:

- Source of Conflict : Dynamic fluorine atoms in solution (NMR) vs. static positions in solid-state (X-ray). Fluorine’s quadrupolar moment in crystals may distort bond angles .

- Resolution Strategies :

- Variable-Temperature NMR : Monitor coalescence of fluorine signals to identify rotational barriers (e.g., ΔG‡ ~50 kJ/mol) .

- DFT-Driven Refinement : Adjust X-ray models using computational data to account for solvation effects absent in crystallography .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Under inert gas (argon) at 2–8°C to prevent oxidation. Use amber glass vials to avoid light-induced degradation .

- PPE : Nitrile gloves, lab coat, and fume hood with >0.5 m/s airflow. Fluorinated amines may release HF upon decomposition .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration. Avoid aqueous disposal due to environmental persistence .

Advanced: What strategies improve the scalability of this compound synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors : Enable precise control of residence time (2–5 min) and temperature (20–40°C), reducing racemization vs. batch methods .

- Immobilized Catalysts : Silica-supported chiral catalysts (e.g., Rh-(R)-BINAP) allow recycling (≥5 cycles) with <2% ee loss .

- In-line Analytics : FTIR probes monitor reaction progress, triggering automated quenching at >90% conversion to minimize byproducts .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC-DAD : Purity ≥98% (area normalization) with UV detection at 254 nm. Impurities (e.g., dehalogenated byproducts) must be <0.5% .

- Elemental Analysis : Match experimental C/F/N/O percentages to theoretical values (e.g., C: 55.38%, F: 17.46%) within ±0.3% .

- Acceptance Criteria : For in vivo studies, endotoxin levels <0.1 EU/mg (LAL test) and residual solvents (e.g., THF <720 ppm) per ICH Q3C .

Advanced: How does the fluorination pattern influence the compound’s bioactivity and metabolic stability?

Methodological Answer:

- Metabolic Stability : Difluoro groups at C1 and C1 reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) show t₁/₂ >120 min vs. ~30 min for non-fluorinated analogs .

- Bioactivity : Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., serotonin receptors). Docking studies show ΔG binding ≤-8.5 kcal/mol vs. -6.2 kcal/mol for non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。